CID 71283694
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71283694 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 71283694 involves multiple steps, including the use of specific reagents and conditions. The detailed synthetic route and reaction conditions are crucial for obtaining the compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The methods used in industrial settings may differ slightly from laboratory-scale synthesis to accommodate larger quantities and different equipment.
Analyse Chemischer Reaktionen
Types of Reactions: CID 71283694 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use chromic acid, while reduction reactions might involve hydrogen gas and a catalyst.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used
Wissenschaftliche Forschungsanwendungen
CID 71283694 has numerous applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for studying various biological processes, developing new medications, and creating innovative industrial products.
Wirkmechanismus
The mechanism of action of CID 71283694 involves specific molecular targets and pathways. Understanding these mechanisms is crucial for developing new applications and improving existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 71283694 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or reactivity.
Uniqueness: The uniqueness of this compound lies in its specific interactions and reactions, which make it valuable for various applications
Conclusion
This compound is a versatile compound with significant scientific research applications Its unique properties and reactions make it valuable in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C16H12Si |
---|---|
Molekulargewicht |
232.35 g/mol |
InChI |
InChI=1S/C16H12Si/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
KVAQZTXVFVGMGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[Si]C=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.